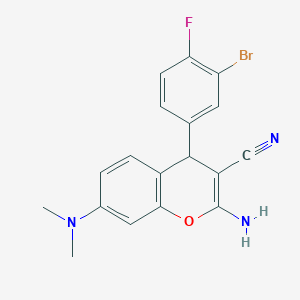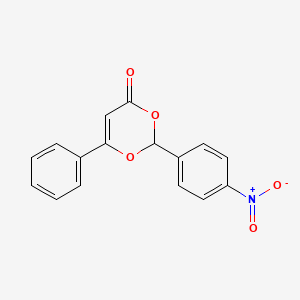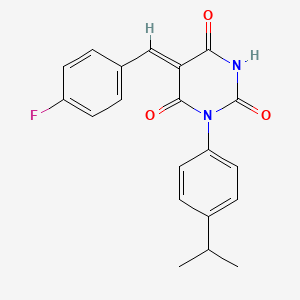
2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile, also known as BAY 41-2272, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound was first synthesized in 2002 and has since been the focus of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential uses in the treatment of various diseases.
Mécanisme D'action
2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile 41-2272 works by activating the enzyme soluble guanylyl cyclase (sGC), which leads to an increase in the production of cyclic guanosine monophosphate (cGMP). This molecule is a signaling molecule that plays a role in various physiological processes, including vasodilation, platelet aggregation, and neurotransmission. The increase in cGMP levels leads to vasodilation, which can help to reduce blood pressure and improve blood flow. In addition, cGMP has been shown to have anti-tumor and neuroprotective effects.
Biochemical and Physiological Effects:
2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile 41-2272 has been shown to have several biochemical and physiological effects. It has been shown to increase cGMP levels in various tissues, including the lungs, heart, and brain. This increase in cGMP leads to vasodilation and improved blood flow, which can help to reduce blood pressure and improve cardiovascular function. 2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile 41-2272 has also been shown to have anti-tumor effects, as it inhibits the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In addition, it has been shown to have neuroprotective effects, as it can protect neurons from oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile 41-2272 has several advantages for use in scientific research. It is a potent and selective activator of sGC, which makes it a useful tool for studying the role of cGMP in various physiological processes. It has also been shown to have therapeutic potential for the treatment of various diseases, which makes it an attractive target for drug development. However, there are also limitations to the use of 2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile 41-2272 in lab experiments. It has a short half-life in vivo, which can make it difficult to maintain consistent levels of the compound in the body. In addition, it can be difficult to deliver the compound to specific tissues or organs, which can limit its effectiveness in certain applications.
Orientations Futures
There are many potential future directions for research on 2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile 41-2272. One area of interest is the development of new drugs that target sGC and cGMP signaling pathways for the treatment of cardiovascular diseases, cancer, and neurological disorders. Another area of interest is the development of new methods for delivering 2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile 41-2272 to specific tissues or organs, which could improve its efficacy and reduce side effects. Finally, further research is needed to fully understand the mechanism of action of 2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile 41-2272 and its effects on various physiological processes, which could lead to new insights into the role of cGMP in health and disease.
Méthodes De Synthèse
The synthesis of 2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile 41-2272 involves several steps, starting with the reaction of 3-bromo-4-fluoroaniline with 2-chloroacrylonitrile to form 3-bromo-4-fluoro-N-(2-cyanoethyl)aniline. This intermediate is then reacted with 7-dimethylamino-4-hydroxycoumarin in the presence of a base to yield 2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile 41-2272. The synthesis of this compound has been optimized to improve yields and purity, and it has been produced on a large scale for use in scientific research.
Applications De Recherche Scientifique
2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects, which make it a potential treatment for pulmonary hypertension and other cardiovascular diseases. In addition, it has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells in vitro and in vivo. 2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile 41-2272 has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to increase cGMP levels in the brain.
Propriétés
IUPAC Name |
2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFN3O/c1-23(2)11-4-5-12-16(8-11)24-18(22)13(9-21)17(12)10-3-6-15(20)14(19)7-10/h3-8,17H,22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHGRSIKNSMVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(3,3-diphenylpropyl)amino]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4933071.png)
methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4933079.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide](/img/structure/B4933083.png)
![1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B4933090.png)
![1-(cyclopropylcarbonyl)-2-(4-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B4933106.png)
![1-[2-(allyloxy)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B4933113.png)

![1-[(4-tert-butylcyclohexyl)oxy]-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4933135.png)
![2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4933148.png)
![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4933150.png)

![2-methoxy-N-[2-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B4933164.png)
![1-[4-(diphenylmethyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4933167.png)